3-Aminocrotononitrile CAS number and properties
3-Aminocrotononitrile CAS number and properties
An In-depth Technical Guide to 3-Aminocrotononitrile: Synthesis, Reactivity, and Applications
Introduction
3-Aminocrotononitrile, also known by synonyms such as β-aminocrotononitrile and diacetonitrile, is a highly versatile and reactive organic compound. Its unique structure, featuring a conjugated system with amino and nitrile functional groups, makes it an invaluable C4 building block in synthetic organic chemistry. This guide provides a comprehensive overview of 3-aminocrotononitrile, from its fundamental properties and synthesis to its diverse applications, particularly in the construction of heterocyclic systems relevant to medicinal chemistry and materials science. For researchers and professionals in drug development, understanding the nuances of this reagent is crucial for leveraging its full synthetic potential.
Physicochemical Properties and Specifications
General Information
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Molecular Formula: C₄H₆N₂[2]
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Molecular Weight: 82.10 g/mol [2]
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Synonyms: 3-Amino-2-butenenitrile, β-Aminocrotononitrile, Diacetonitrile, 3-Iminobutyronitrile[2]
Physical Properties
The physical properties of 3-aminocrotononitrile are summarized in the table below. It is typically supplied as a mixture of (E)- and (Z)-isomers.
| Property | Value |
| Appearance | Yellowish flakes or off-white to yellow crystalline powder[3] |
| Melting Point | 79–83 °C (cis-form), 52–53 °C (trans-form)[1][3] |
| Boiling Point | 120 °C at 4 mmHg[4] |
| Solubility | Soluble in ethanol, diethyl ether, and methanol. Sparingly soluble in benzene and water.[1][3] Soluble in 95% ethanol at 25 mg/mL. |
Structural Information and Isomerism
3-Aminocrotononitrile exists as a mixture of (E)- and (Z)- (or cis- and trans-) isomers due to the carbon-carbon double bond. The cis-isomer is generally the more stable form. The presence of both isomers can influence its reactivity and physical properties, such as the observed range in melting points.[1][3]
Synthesis of 3-Aminocrotononitrile
Core Reaction: Dimerization of Acetonitrile
The primary industrial synthesis of 3-aminocrotononitrile is through the base-catalyzed dimerization of acetonitrile.[3][5] This reaction is a classic example of the Thorpe-Ziegler reaction, where the α-carbon of one acetonitrile molecule acts as a nucleophile, attacking the electrophilic nitrile carbon of a second molecule.
Mechanistic Insights
The reaction is initiated by the deprotonation of acetonitrile at the α-carbon by a strong base, such as sodium amide (NaNH₂), to form a carbanion. This carbanion then attacks a second molecule of acetonitrile. The resulting intermediate subsequently undergoes intramolecular cyclization and tautomerization to yield the sodium salt of 3-aminocrotononitrile, which is then hydrolyzed to give the final product.[5] The use of sterically demanding strong bases can favor the deprotonation of acetonitrile over the competing reaction of nucleophilic attack on the nitrile group, which would lead to the formation of acetamidine.[5]
Caption: Mechanism of 3-Aminocrotononitrile Synthesis.
Industrial-Scale Synthesis Protocol
A patented process for the production of 3-aminocrotononitrile highlights an efficient and high-yield method suitable for industrial scales.[5]
Step-by-Step Methodology:
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Preparation of Sodium Amide: In a nitrogen-flushed reactor, sodium amide is prepared by reacting sodium metal with liquid ammonia, often catalyzed by iron(III) nitrate.[5]
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Deprotonation: A solution of acetonitrile in an inert solvent like toluene is added to the sodium amide suspension in liquid ammonia at low temperatures (between -32°C and -77°C).[5]
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Salt Formation: The reaction mixture is warmed to between -5°C and +35°C to evaporate the ammonia, which can be recycled. This step allows for the formation of the sodium salt of 3-aminocrotononitrile.[5]
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Hydrolysis: The resulting suspension is carefully hydrolyzed by the slow addition of water.[5]
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Work-up and Isolation: After phase separation, the organic layer is extracted. The solvent is removed under vacuum, and the crude product is purified by vacuum distillation to yield 3-aminocrotononitrile in high purity (>99%) and yield (>90%).[5]
Caption: Industrial Synthesis Workflow.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-aminocrotononitrile.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methyl protons, the vinyl proton, and the amine protons. The chemical shifts would be approximately δ 1.8-2.0 ppm (s, 3H, CH₃), δ 4.0-4.5 ppm (s, 1H, =CH), and a broad signal for the NH₂ protons which can vary in chemical shift.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two sp² hybridized carbons of the double bond, and the nitrile carbon.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic absorption bands include N-H stretching vibrations around 3300-3500 cm⁻¹, a strong C≡N stretching vibration around 2220 cm⁻¹, and C=C stretching around 1600-1650 cm⁻¹.[4]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 82. Common fragmentation patterns for amines involve α-cleavage.[6][7]
Chemical Reactivity and Synthetic Applications
The Enaminonitrile System: A Versatile Nucleophile
The reactivity of 3-aminocrotononitrile is dominated by its enamine character. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the double bond and the nitrile group. This makes the β-carbon atom nucleophilic, allowing it to react with a wide range of electrophiles.[8][9]
Synthesis of Pyridines
3-Aminocrotononitrile is a valuable precursor for the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals. One common method is a variation of the Hantzsch pyridine synthesis.[10][11]
Illustrative Protocol for Pyridine Synthesis:
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3-Aminocrotononitrile can react with α,β-unsaturated carbonyl compounds or their equivalents.
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The reaction proceeds via a Michael addition of the enamine to the unsaturated system, followed by cyclization and elimination of water.
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Aromatization, often through oxidation, yields the final pyridine product.
Caption: General Pyridine Synthesis Pathway.
Synthesis of Pyrimidines
Pyrimidines are another class of heterocycles readily accessible from 3-aminocrotononitrile. It can serve as a three-carbon component that reacts with amidines, guanidines, or urea to form the pyrimidine ring.[12] For instance, it can undergo cyclocondensation with compounds like hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.
Other Notable Reactions
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Reaction with Aryldiazonium Salts: 3-Aminocrotononitrile reacts with aryldiazonium salts, leading to the formation of 2-arylhydrazono-3-ketobutyronitrile through electrophilic attack at the α-carbon, followed by hydrolysis.[1]
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Synthesis of Ferrocenyl Pyridines: It reacts with ferrocenyl-1,2-enones to produce ferrocenyl pyridines, which have applications in materials science and catalysis.[1]
Applications in Drug Discovery and Medicinal Chemistry
The utility of 3-aminocrotononitrile extends significantly into the realm of drug discovery, primarily as a scaffold for building more complex, biologically active molecules.
Role as a Pharmacophore
The 2-amino-3-cyanopyridine motif, which can be synthesized from 3-aminocrotononitrile, is a recognized pharmacophore. It is particularly effective at interacting with the hinge region of protein kinases, a critical interaction for potent enzyme inhibition. The pyridine nitrogen and the adjacent amino group can act as hydrogen bond acceptors and donors, respectively, anchoring the inhibitor in the ATP-binding pocket.[13]
Case Studies
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Kinase Inhibitors: Derivatives of the 2-amino-3-cyanopyridine scaffold have been investigated as inhibitors for various kinases implicated in cancer, such as VEGFR, HER-2, and PIM-1.[13] By modifying the core structure derived from 3-aminocrotononitrile, medicinal chemists can develop potent and selective kinase inhibitors.
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Anthelmintic Agents: A series of aminoacetonitrile derivatives have been discovered to possess high anthelmintic activity, including against nematode strains that are resistant to existing drugs.[14] This highlights the potential of nitrile-containing compounds in addressing challenges in veterinary and human medicine.
Safety and Handling
Hazard Identification
3-Aminocrotononitrile is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
Handling and Storage Recommendations
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container.
Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated.
Conclusion
3-Aminocrotononitrile is a cornerstone reagent in modern organic synthesis. Its straightforward, high-yield synthesis from inexpensive starting materials, combined with its versatile reactivity as an enaminonitrile, makes it an exceptionally valuable tool for chemists. Its role in the construction of diverse heterocyclic systems, particularly pyridines and pyrimidines, underscores its importance in the development of new pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist looking to exploit its full potential in their research and development endeavors.
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